

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromothiobenzamide

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Compound of Interest

Compound Name: *2-Bromothiobenzamide*

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This technical guide provides a comprehensive overview of the synthesis and detailed characterization of **2-bromothiobenzamide**, a key intermediate in various synthetic applications. This document outlines a reliable synthetic pathway, offers detailed experimental protocols, and presents a thorough analysis of the compound's spectroscopic and physical properties.

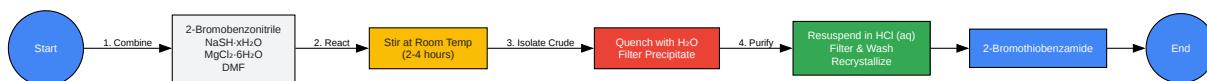
Synthesis of 2-Bromothiobenzamide

The synthesis of **2-bromothiobenzamide** is most commonly achieved through the thionation of the corresponding nitrile, 2-bromobenzonitrile. This transformation can be accomplished using various sulfur-transfer reagents. A reliable and effective method involves the use of sodium hydrogen sulfide, generated *in situ*, which acts as the nucleophilic sulfur source.

Reaction Scheme:

2-Bromobenzonitrile **2-Bromothiobenzamide**

The following diagram illustrates the general workflow for the synthesis.

[Click to download full resolution via product page](#)**Caption:** General workflow for the synthesis of **2-bromothiobenzamide**.

Characterization Data

The structural identity and purity of the synthesized **2-bromothiobenzamide** are confirmed through various analytical techniques. The key characterization data are summarized in the table below.

Property	Data
Molecular Formula	C ₇ H ₆ BrNS
Molecular Weight	216.09 g/mol
Physical Appearance	White to pale brown solid
Melting Point	82-86 °C[1]
¹ H NMR (Predicted)	δ ~7.2-7.8 ppm (m, 4H, Ar-H), δ ~8.0-9.0 ppm (br s, 2H, -NH ₂)
¹³ C NMR (Predicted)	δ ~200-210 ppm (C=S)[2], δ ~125-140 ppm (Ar-C)
IR Spectroscopy (cm ⁻¹)	~3100-3400 (N-H stretch), ~1600 (N-H bend), ~1400-1600 (C-N stretch)[3], ~950-1150 (C=S stretch)[2]
Mass Spec. (EI)	m/z 215/217 ([M] ⁺ , ~1:1 ratio), m/z 182/184 ([M-SH] ⁺), m/z 136 ([M-Br] ⁺)

Spectroscopic Interpretation:

- ^1H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the four protons on the benzene ring. The two protons of the primary thioamide ($-\text{NH}_2$) are anticipated to appear as a broad singlet further downfield.
- ^{13}C NMR: The most characteristic signal is that of the thiocarbonyl carbon (C=S), which is expected to be significantly deshielded and appear in the δ 200-210 ppm range.[2] The aromatic carbons will resonate in the typical δ 125-140 ppm region.
- Infrared (IR): The IR spectrum of a primary thioamide is characterized by several key absorptions. The N-H stretching vibrations of the $-\text{NH}_2$ group typically appear as two bands in the 3100-3400 cm^{-1} region. A strong, characteristic band between 1400-1600 cm^{-1} arises from a mix of C-N stretching and N-H bending modes.[3] The C=S stretching vibration is often weaker and coupled with other vibrations, appearing in the 950-1150 cm^{-1} range.[2]
- Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) at m/z 215 and 217 with nearly equal intensity, which is indicative of the presence of a single bromine atom.[4] Common fragmentation pathways may include the loss of a sulphydryl radical ($\cdot\text{SH}$) or cleavage of the C-Br bond.

Experimental Protocols

A. Synthesis of 2-Bromothiobenzamide

This protocol is adapted from a similar synthesis of 4-bromothiobenzamide.[5]

- Preparation: To a round-bottom flask, add N,N-dimethylformamide (DMF, 40 mL). To this, add sodium hydrogen sulfide hydrate (70%, ~22 mmol) and magnesium chloride hexahydrate (~11 mmol). Stir the resulting slurry at room temperature.
- Reaction: Add 2-bromobenzonitrile (~11 mmol) to the slurry. Continue to stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water. A solid precipitate should form.

- Isolation and Purification: Collect the crude product by vacuum filtration. Resuspend the collected solid in 50 mL of 1 N HCl and stir for 30 minutes. Filter the solid again, wash thoroughly with water, and dry.
- Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or chloroform) to yield pure **2-bromothiobenzamide** as a solid.[5]

B. Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer. For ^{13}C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[7]
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
 - Data Acquisition: Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Mass Spectrometry (MS):
 - Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[4]
 - Data Acquisition: Analyze the sample using an electron ionization (EI) mass spectrometer. Acquire data in full scan mode to observe the molecular ion and key fragment ions.[4]

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